

Standard Operating Procedure: Darlifarnib Disposal

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Compound of Interest		
Compound Name:	Darlifarnib	
Cat. No.:	B15613582	Get Quote

Introduction: **Darlifarnib** is an orally bioavailable, investigational inhibitor of farnesyl transferase with potential antineoplastic activity.[1] As a potent, specific farnesyltransferase (FTase) inhibitor, it is being evaluated for its role in treating various cancers.[2] Proper handling and disposal are critical to ensure personnel safety and environmental protection. While **Darlifarnib** may be shipped under ambient temperature as a non-hazardous chemical for transport purposes, its classification as an antineoplastic agent necessitates that it be treated as hazardous waste for disposal.[3][4] This document provides a step-by-step guide for the proper disposal of **Darlifarnib** and associated waste materials in a laboratory setting.

Disclaimer: This guide is based on general best practices for hazardous pharmaceutical waste. Researchers must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for **Darlifarnib**. All disposal activities must comply with applicable federal, state, and local regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Physicochemical and Storage Data

For safe handling and storage prior to disposal, refer to the following data for **Darlifarnib**.



Property	Value	Citations
CAS Number	2939824-30-1	[2][3]
Molecular Formula	C29H20N6O	[2][3]
Molecular Weight	468.52 g/mol	[2][3]
Appearance	Solid Powder	[2]
Short-Term Storage	Dry, dark, and at 0-4°C (days to weeks)	[3]
Long-Term Storage	-20°C (months to years)	[3]
Stock Solution Storage	0-4°C for short term (days to weeks), or -20°C for long term (months)	[3]
Shelf Life	>2 years if stored properly	[3]

Experimental Protocols: Disposal Methodology

The proper disposal of **Darlifarnib** follows a strict protocol to minimize exposure and ensure regulatory compliance. The procedure is broken down into key stages from initial preparation to final handoff for disposal.

- 1. Hazard Assessment & Preparation:
- Classification: Treat all **Darlifarnib** waste (pure compound, contaminated labware, and solutions) as hazardous antineoplastic waste.[4][5]
- Consult Regulations: Review internal EHS protocols and local, state, and federal regulations prior to handling.[5]
- Designated Area: Conduct all handling and waste consolidation activities within a designated area, such as a chemical fume hood or a containment ventilated enclosure, to minimize exposure risk.
- 2. Personal Protective Equipment (PPE):







- Before handling **Darlifarnib** in any form, personnel must wear the following minimum PPE:
 - Disposable gown resistant to chemotherapy agents.
 - Two pairs of chemotherapy-rated gloves.
 - ANSI-rated safety glasses or goggles.
 - A NIOSH-approved respirator may be required depending on the institutional chemical hygiene plan and the form of the material being handled.
- 3. Waste Segregation and Collection:
- Proper segregation is critical for compliant and cost-effective disposal.[6] Do not mix
 Darlifarnib waste with biohazardous (red bag) or regular trash.[7]
- Solid Waste:
 - Unused/Expired Compound: The original container with the unused or expired compound should be placed directly into a designated hazardous waste container. Do not attempt to empty or rinse the container.
 - Contaminated Labware: Disposable items such as pipette tips, tubes, flasks, and gloves
 that have come into direct contact with **Darlifarnib** should be collected in a dedicated,
 clearly labeled hazardous waste container (typically a black container for hazardous
 pharmaceutical waste).[6]
- Liquid Waste:
 - Aqueous and solvent-based solutions containing **Darlifarnib** must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
 - Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
- 4. Waste Containment and Labeling:



- Container Selection: Use containers approved for hazardous pharmaceutical waste that comply with RCRA and Department of Transportation (DOT) regulations.[5][6] These are often black containers for hazardous chemicals or yellow for trace chemotherapy waste.[7]
- Labeling: All waste containers must be clearly and accurately labeled. The label should include:
 - The words "Hazardous Waste."
 - The full chemical name: "Darlifarnib Waste."
 - The specific components and their approximate concentrations (for liquid waste).
 - The date the waste was first added to the container.
 - The relevant hazard characteristics (e.g., "Toxic," "Antineoplastic").
- 5. Storage and Final Disposal:
- Interim Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area that is clearly marked.
- Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] This waste must be transported to a permitted RCRA facility for final disposal, which is typically accomplished via incineration.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of **Darlifarnib** waste.





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Caption: Workflow for the safe disposal of **Darlifarnib** waste.

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